molecular formula C9H15ClN4O2 B2871642 4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride CAS No. 2503202-87-5

4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride

Cat. No.: B2871642
CAS No.: 2503202-87-5
M. Wt: 246.7
InChI Key: QKLSHRROYFPRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride is a chemical compound that features a piperidine ring substituted with a 5-nitropyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride typically involves the reaction of piperidine with a nitropyrazole derivative. One common method includes the alkylation of piperidine with a 5-nitropyrazole methyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Cyclization: Various cyclization agents depending on the desired product.

Major Products

    Reduction: 4-[(5-Aminopyrazol-1-yl)methyl]piperidine.

    Substitution: N-alkyl or N-acyl derivatives of the piperidine ring.

    Cyclization: Complex heterocyclic compounds incorporating the piperidine and pyrazole rings.

Scientific Research Applications

4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.

    Biological Studies: It is used in studies investigating the interaction of nitro-containing compounds with biological systems, including their reduction and subsequent biological effects.

Mechanism of Action

The mechanism of action of 4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride involves its interaction with biological targets through its nitro and piperidine moieties. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. The piperidine ring can interact with receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(5-Aminopyrazol-1-yl)methyl]piperidine: Similar structure but with an amino group instead of a nitro group.

    4-[(5-Nitroimidazol-1-yl)methyl]piperidine: Similar structure but with an imidazole ring instead of a pyrazole ring.

    4-[(5-Nitropyrazol-1-yl)methyl]morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride is unique due to its specific combination of a nitropyrazole moiety and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

4-[(5-nitropyrazol-1-yl)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.ClH/c14-13(15)9-3-6-11-12(9)7-8-1-4-10-5-2-8;/h3,6,8,10H,1-2,4-5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLSHRROYFPRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C(=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.